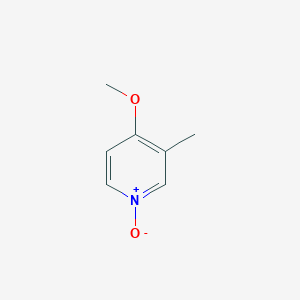

![molecular formula C23H25ClN4O3 B2438268 4-异丁基-N-[(3-甲基-3H-咪唑并[4,5-b]吡啶-2-基)甲基]苯磺酰胺 CAS No. 1251625-51-0](/img/structure/B2438268.png)

4-异丁基-N-[(3-甲基-3H-咪唑并[4,5-b]吡啶-2-基)甲基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazopyridines have been synthesized using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of imidazopyridines was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis

The boiling point of a similar compound, 4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, is predicted to be 478.8±55.0 °C .科学研究应用

光稳定性和光产物:磺胺甲恶唑是一种与本产品结构相似的化合物,其光稳定性已得到研究。研究发现,它在酸性水溶液中极易光解,产生各种光产物,包括 4-氨基-N-(5-甲基-2-恶唑基)苯磺酰胺等。这表明它在理解类似化合物的稳定性方面有潜在的应用 (Zhou & Moore, 1994).

光动力疗法中的光敏剂:已合成并表征了用苯磺酰胺基取代的新型锌酞菁衍生物,用于光动力疗法应用。这些衍生物表现出良好的荧光特性和高单线态氧量子产率,这对于癌症治疗中的 II 型机制非常重要 (Pişkin, Canpolat, & Öztürk, 2020).

合成和反应性:对与本产品类似的化合物的研究集中在它们的合成和反应性上。例如,2-(呋喃-2-基)-1(3)H-咪唑并[4,5-b]吡啶及其衍生物的合成,探索亲电取代和甲基化,突出了这些化合物的化学反应性 (El’chaninov, Achkasova, & El’chaninov, 2014).

抗菌和抗增殖活性:新型磺酰胺异恶唑并[5,4-b]吡啶对某些细菌表现出抗菌活性,对乳腺癌细胞系表现出抗增殖活性。这表明它在开发新型抗菌剂和抗癌剂方面有潜在的应用 (Poręba et al., 2015).

N-烷基化和 DFT 研究:对咪唑并[4,5-b]吡啶衍生物的区域选择性 N-烷基化的研究提供了对反应机理和区域选择性的见解。此类研究对于理解和优化类似化合物的合成途径很有价值 (Zeinyeh et al., 2009).

针对结核分枝杆菌的潜力:已合成咪唑并[4,5-b]吡啶作为针对结核分枝杆菌的潜在抑制剂,显示出作为治疗剂的潜力。合成的化合物表现出显着的抗结核活性,表明在结核病治疗中具有潜在的应用 (Harer & Bhatia, 2015).

对 ALK5 的抑制活性:评估了苯磺酰胺取代的咪唑对 ALK5 的抑制活性,显示出作为激酶抑制剂的潜力。这些研究对于针对特定生物途径的药物开发至关重要 (Kim et al., 2009).

作用机制

Imidazopyridines are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

未来方向

Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . This opens up new avenues for the development of more potent and selective imidazopyridine-based therapeutics in the future.

属性

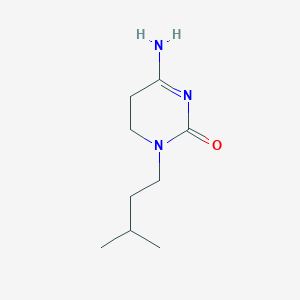

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-15-9-11-27(12-10-15)22-17-5-3-4-6-19(17)28(23(30)26-22)14-21(29)25-16-7-8-20(31-2)18(24)13-16/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOOOQWMNQHBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone](/img/structure/B2438188.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2438190.png)

![Tert-butyl 8-(prop-2-enoylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2438197.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438201.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)

![4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile](/img/structure/B2438206.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)

![6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2438208.png)